2-Azabicyclo[2.1.1]hexan-3-ylmethanamine
Description
Significance of Bicyclic Ring Systems in Advanced Molecular Design
Bicyclic compounds, which feature two fused or bridged ring systems, offer notable advantages in the field of drug design. nbinno.com Their inherent structural rigidity is a key attribute, helping to lock molecules into specific three-dimensional shapes. nbinno.com This three-dimensionality allows for the exploration of chemical space that is not accessible with simpler, acyclic molecules. nbinno.com Furthermore, bicyclic and tricyclic scaffolds are considered an ideal size for the synthesis of chemical libraries. acs.org They possess a low enough molecular weight to allow for the attachment of various substituents to enhance specificity and affinity while maintaining drug-like properties. acs.org
The strategy of employing conformationally restricted structures is a valuable approach in medicinal chemistry for the optimization of drug candidates. nih.govresearchgate.net This method involves introducing specific structural constraints into a lead compound to reduce the total number of possible conformations. nih.govresearchgate.net The primary goal is to favor the adoption of a "bioactive conformation," which is the specific spatial arrangement a molecule assumes when it interacts with its biological target. nih.govresearchgate.net
By pre-organizing a molecule into a shape that is complementary to its target receptor, the entropic penalty upon binding is reduced, which can lead to enhanced binding affinity and potency. nbinno.com This conformational constraint can also improve selectivity, as the rigid structure is less likely to bind to off-target receptors. nbinno.com
The "Escape from Flatland" concept, introduced in 2009, highlighted a trend in drug discovery towards molecules with a higher fraction of sp³-hybridized carbon atoms and away from flat, aromatic, sp²-hybridized systems. nih.govacs.orgblogspot.com This shift towards greater three-dimensionality in molecular design is driven by the observation that increased saturation and the presence of chiral centers correlate with higher success rates as compounds move from discovery through clinical trials. nih.govacs.org
One of the key metrics proposed to quantify this three-dimensionality is the fraction of sp³ hybridized carbons (Fsp³), calculated as the number of sp³ carbons divided by the total carbon count. nih.govacs.org Research has shown that a higher Fsp³ correlates with improved solubility, a crucial physical property for drug candidates. nih.govacs.org The move away from "flatland" is a strategic effort to enhance the diversity and complexity of pharmaceutically relevant molecules, with the dearomatization of aromatic rings offering a pathway to more architecturally complex 3D structures. springernature.com
Historical Context of 2-Azabicyclo[2.1.1]hexane Discovery and Early Investigations
The 2-azabicyclo[2.1.1]hexane scaffold has been a subject of interest since the 1980s. nuph.edu.ua This interest was sparked by the isolation of the corresponding α-amino acid, 2,4-methanoproline, from the plant Ateleia Herbert smithii Pittier. nuph.edu.ua Early synthetic routes to this bicyclic system included intramolecular photochemical [2+2] cycloadditions. researchgate.net Over the years, various synthetic methods have been developed, including rearrangement routes and approaches starting from pyridine (B92270). nih.govacs.orgacs.org These methods have allowed for the preparation of the core structure and its functionalized derivatives, paving the way for their exploration in medicinal chemistry. rsc.orgresearchgate.net
Role of the 2-Azabicyclo[2.1.1]hexane Core as a Proline Analog (2,4-Methanoproline)
The 2-azabicyclo[2.1.1]hexane core is recognized as a conformationally constrained analog of the amino acid proline, and is also known as 2,4-methanoproline. nuph.edu.uairis-biotech.denih.gov Proline is unique among the proteinogenic amino acids due to its secondary amine and saturated ring structure, which imparts significant conformational constraints on the peptide backbone. nih.govsigmaaldrich.com The 2,4-methanoproline structure essentially locks the proline ring into a specific conformation, providing a rigid scaffold for incorporation into peptides. nih.gov
A critical feature of proline in peptides is the cis-trans isomerization of the peptide bond preceding it. sigmaaldrich.com The incorporation of 2,4-methanoproline into a peptide sequence has been shown to stabilize the trans-amide bond conformation. researchgate.netiris-biotech.de This is a significant attribute, as the biological activity of many peptides is dependent on a specific cis or trans conformation of the proline-containing peptide bond. iris-biotech.de By locking the peptide bond in the trans state, 2,4-methanoproline serves as a valuable tool for structure-activity relationship studies and the rational design of peptide-based drugs. iris-biotech.de Theoretical conformational energy analysis has been used to study the restrictions this analog imposes on the polypeptide chain. acs.org
Overview of the 2-Azabicyclo[2.1.1]hexan-3-ylmethanamine Functional Group within the Bicyclic Framework
The this compound is a derivative of the core 2-azabicyclo[2.1.1]hexane structure, featuring a methanamine (-CH₂NH₂) functional group at the 3-position. This functionalization adds a key point of chemical diversity to the rigid bicyclic scaffold. The presence of the primary amine allows for a wide range of subsequent chemical modifications, making this compound a versatile building block for the synthesis of more complex molecules. nuph.edu.uadoaj.org The development of synthetic routes to access such functionalized derivatives is crucial for their application in medicinal chemistry, enabling the exploration of their potential as ligands for various biological targets. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C6H12N2 |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2-azabicyclo[2.1.1]hexan-3-ylmethanamine |
InChI |
InChI=1S/C6H12N2/c7-3-6-4-1-5(2-4)8-6/h4-6,8H,1-3,7H2 |
InChI Key |
OWJBIZUBCBKYQK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1NC2CN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Azabicyclo 2.1.1 Hexan 3 Ylmethanamine and Its Derivatives
Strategies for Constructing the 2-Azabicyclo[2.1.1]hexane Ring System
The construction of the strained bicyclic core of 2-azabicyclo[2.1.1]hexane has been approached through various chemical transformations, each offering distinct advantages in terms of efficiency, scalability, and substrate scope.
Photochemical methods, particularly intramolecular [2+2] cycloadditions, represent one of the foundational approaches to the 2-azabicyclo[2.1.1]hexane skeleton. An early and effective strategy begins with cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, which is itself prepared via a photochemical route. researchgate.net This starting material is then converted through several steps into a substrate primed for cyclization. researchgate.net
Another prominent photochemical strategy involves the intramolecular [2+2] cycloaddition of N-allylic dehydroalanine (B155165) derivatives upon irradiation with UV light. nuph.edu.uaresearchgate.net This method has proven effective for producing a range of substituted 2,4-methanoprolines (a derivative of 2-azabicyclo[2.1.1]hexane) in moderate yields. nuph.edu.ua More recently, asymmetric photocycloaddition reactions have been developed, expanding the utility of this approach for creating chiral scaffolds. rsc.org Furthermore, chiral Lewis acids have been employed to catalyze intramolecular [2+2] photocycloadditions, enabling the enantioselective synthesis of azaarene-functionalized 2-azabicyclo[2.1.1]hexanes. acs.org
Intramolecular cyclization strategies provide a powerful and direct means to forge the strained bicyclic ring system. A key example is a scalable, multigram synthesis where the crucial step is the intramolecular displacement of a primary alkyl chloride by a tert-butylsulfinamide. researchgate.net This robust method efficiently constructs the [2.1.1]-bicyclic core.
Other intramolecular approaches have also been successfully implemented. One concise synthesis features the formation of a strained amide bond through an intramolecular cyclization, showcasing the versatility of this strategy. thieme-connect.com Additionally, intramolecular SN2 reactions have been utilized to form the desired bicyclic product from appropriately configured precursors. rsc.org
The strain-release cycloaddition of bicyclo[1.1.0]butanes (BCBs) has become a state-of-the-art method for synthesizing the 2-azabicyclo[2.1.1]hexane scaffold. nih.gov Pioneered by Leitch and coworkers, the Lewis acid-catalyzed formal [3+2] cycloaddition of BCBs with N-aryl imines offers an atom-economical, single-step route to highly substituted aza-BCHs. nih.govresearchgate.netchinesechemsoc.org Gallium(III) triflate (Ga(OTf)₃) was identified as a particularly effective catalyst for this transformation. chinesechemsoc.org
This methodology has been expanded to include various Lewis acids and coupling partners. rsc.org The reaction is believed to proceed through a concerted nucleophilic ring-opening of the BCB by the imine, forming a zwitterionic enolate intermediate which then cyclizes. thieme-connect.com This versatile approach allows for the creation of products with a 1,2,3,4-substitution pattern, making it highly valuable for medicinal chemistry applications. rsc.org
Table 1: Overview of Lewis Acid Catalyzed Cycloadditions for 2-Aza-Bicyclo[2.1.1]hexane Synthesis
| Catalyst Type | Reactants | Reaction Type | Key Feature | Reference(s) |
| Gallium(III) triflate | Bicyclobutanes (BCBs) + N-aryl imines | Formal [3+2] Cycloaddition | Pioneering single-step, atom-economical route. | nih.govchinesechemsoc.org |
| Zinc(II) triflate | BCBs + Imines | Enantioselective [3+2] Cycloaddition | Provides access to chiral aza-BCHs with high enantioselectivity. | researchgate.netresearchgate.net |
| Copper(II) triflate | BCBs + Imines | Enantioselective [2π+2σ] Cycloaddition | Utilizes chiral ligands to achieve high enantioselectivity. | thieme-connect.comthieme-connect.de |
| Boron trifluoride | Bicyclobutanes + Dihydropyridines | [2π+2σ] Cycloaddition | Forms novel azacycle-fused bicyclo[2.1.1]hexane scaffolds. | researchgate.net |
A distinct and innovative pathway to the 2-azabicyclo[2.1.1]hexane core utilizes the previously unknown 3-(chloromethyl)cyclobutanone as a key precursor. acs.org The synthesis involves the imination of this cyclobutanone (B123998) derivative followed by a reductive cyclization to yield the bicyclic system. acs.org
This approach has been further developed for the synthesis of 2,4-methanoproline analogues. nih.govfigshare.com A crucial step in this modified route is the reversible addition of hydrogen cyanide to imines generated in situ from 3-(chloromethyl)cyclobutanone. This tandem addition-intramolecular substitution sequence allows for ring closure and the formation of 2-alkyl-2-azabicyclo[2.1.1]hexane-1-carbonitriles, which can be subsequently converted to the corresponding amines. nih.gov
Asymmetric Synthesis of Enantiomerically Enriched 2-Azabicyclo[2.1.1]hexane Scaffolds
Given the importance of chirality in pharmaceuticals, significant effort has been dedicated to developing asymmetric methods for producing enantiomerically pure 2-azabicyclo[2.1.1]hexane derivatives.
Catalytic asymmetric reactions have proven to be the most powerful tool for accessing enantioenriched aza-BCHs. One successful strategy employs a confined imidodiphosphorimidate (IDPi) Brønsted acid as an organocatalyst. nih.govacs.org This catalyst facilitates the formal cycloaddition of BCBs with N-aryl imines under mild conditions, generating chiral products with high enantioselectivity (up to 99:1 er). nih.govacs.org
Chiral Lewis acid catalysis has also been extensively explored. Copper(II) triflate, when paired with 8-quinolinyl-oxazoline ligands, effectively catalyzes the enantioselective [2π+2σ] cycloaddition between BCBs and imines. thieme-connect.comthieme-connect.de
A particularly noteworthy development is the use of zinc catalysis. thieme-connect.comresearchgate.net An enantioselective formal (3+2) cycloaddition of BCBs with a diverse range of imines is achieved using a zinc catalyst in the presence of a bis(oxazolinylphenyl)amide (BOPA) chiral ligand. thieme-connect.comresearchgate.net This method efficiently produces aza-BCHs containing α-chiral amine fragments and two quaternary carbon centers with excellent yields (up to 94%) and enantiomeric ratios (up to 96.5:3.5 er) under mild conditions. researchgate.netresearchgate.net
Table 2: Comparison of Enantioselective Catalytic Methods
| Catalytic System | Ligand/Catalyst Type | Reaction | Enantioselectivity (er) | Reference(s) |
| Zinc(II) triflate | Bis(oxazolinylphenyl)amide (BOPA) | Formal [3+2] Cycloaddition | Up to 96.5:3.5 | thieme-connect.comresearchgate.netresearchgate.net |
| Copper(II) triflate | 8-Quinolinyl-oxazoline | [2π+2σ] Cycloaddition | High levels reported | thieme-connect.comthieme-connect.de |
| Brønsted Acid | Confined Imidodiphosphorimidate (IDPi) | Formal Cycloaddition | Up to 99:1 | nih.govacs.org |
Stereochemical Control in Ring Closure and Functionalization
Achieving precise control over the three-dimensional arrangement of atoms is paramount in the synthesis of complex bicyclic systems like 2-azabicyclo[2.1.1]hexane. Modern synthetic methods employ a range of strategies to dictate the stereochemical outcome during the formation of the bicyclic core and the subsequent introduction of functional groups.
One powerful approach is asymmetric organocatalysis . A confined imidodiphosphorimidate (IDPi) Brønsted acid has been shown to effectively catalyze the formal [3+2] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with N-aryl imines. This method generates chiral aza-BCHs with high enantioselectivity, achieving enantiomeric ratios up to 99:1 under mild conditions. The catalyst creates a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer.
Another key strategy involves a stereoselective electrophilic addition during the ring closure sequence. An efficient synthesis of the 2-azabicyclo[2.1.1]hexane system starts from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride. A pivotal step in this pathway is the stereoselective addition of phenylselenyl bromide to the double bond of a cyclobutene (B1205218) dicarbamate intermediate. This addition controls the relative stereochemistry of the substituents, which is then locked in during the subsequent ring closure to afford the bicyclic system with a well-defined spatial arrangement.
Furthermore, photochemical cycloadditions have been utilized, where chiral templates can be employed to induce asymmetry. Although sometimes requiring stoichiometric amounts of the chiral auxiliary, this method provides another route to enantiomerically enriched aza-BCH cores.
The table below summarizes the outcomes of an asymmetric organocatalytic formal cycloaddition reaction, highlighting the high levels of stereochemical control achieved.
| Entry | Catalyst | Imine Substituent (N-Aryl) | Yield (%) | Enantiomeric Ratio (er) |
| 1 | IDPi (7b) | p-Methoxyphenyl (PMP) | 75 | 98:2 |
| 2 | IDPi (7b) | o-Bromophenyl | 91 | 97:3 |
| 3 | IDPi (7b) | m-Bromophenyl | 95 | 96:4 |
| 4 | IDPi (7b) | p-Fluorophenyl | 85 | 90:10 |
| Data derived from studies on asymmetric formal cycloaddition reactions. |
Scalable Synthesis and Preparative Yield Optimization of Key Intermediates
Transitioning a synthetic route from laboratory-scale discovery to large-scale production is a critical challenge that requires robustness, efficiency, and high yield. Several methodologies for synthesizing key 2-azabicyclo[2.1.1]hexane intermediates have been successfully optimized for multigram and even kilogram-scale preparation.
A notable batchwise, multigram preparation of the parent 2-azabicyclo[2.1.1]hexane hydrochloride has been developed, successfully delivering 195 grams of the material. The key transformation in this synthesis is an intramolecular displacement of a primary alkyl chloride by a tert-butylsulfinamide, which forges the strained [2.1.1]-bicyclic ring system. This approach demonstrates the viability of producing the core scaffold in significant quantities.
Another optimized approach focuses on 4-substituted 2,4-methanoproline derivatives, which serve as precursors. By carefully selecting starting materials and refining the isolation procedures, researchers have established a protocol to access a key bicyclic building block on a 0.7 kg scale in a single run. This process achieved a preparative yield of 32% over five laboratory steps, showcasing a significant leap in production capability. The optimization specifically avoided cumbersome purification techniques like ion-exchange chromatography, instead relying on extraction after acidification, which is more amenable to large-scale work.
A concise and scalable synthesis has also been reported for an azabicyclo[2.1.1]hexane building block used in LRRK2 kinase inhibitors. This route features an intramolecular cyclization to form a strained amide bond and has been demonstrated on a decagram scale. For instance, a [3+2] cyclization product was prepared on a 42.6 g scale with a 69% yield, which was then converted to the desired intermediate in subsequent high-yield steps.
The following table highlights the scale and yield of key optimized synthetic processes for aza-BCH intermediates.
| Intermediate | Key Reaction Step | Scale | Overall Yield | Reference |
| 2-Azabicyclo[2.1.1]hexane∙HCl | Intramolecular displacement | 195 g | 81% (final step) | |
| N-Boc-4-hydroxymethyl-2,4-methanoproline | Multi-step sequence | 0.7 kg | 32% (over 4-5 steps) | |
| N-Aryl-Aza-BCH | [3+2] Cyclization | 42.6 g | 69% (cycloaddition step) |
Generation of the Methanamine Moiety and Orthogonal Protection Strategies
The introduction of the methanamine (-CH₂NH₂) group at the C3 position and the management of protecting groups are crucial final stages in the synthesis of the target compound. The generation of the primary amine often proceeds from a more stable precursor functional group, such as a hydroxymethyl or carboxylic acid derivative. A standard and effective three-step sequence involves the conversion of a primary alcohol. First, the alcohol is mesylated using mesyl chloride (MsCl). The resulting mesylate is then displaced by sodium azide (B81097) (NaN₃) to form an azide intermediate, which is subsequently reduced to the primary amine via hydrogenation.
Orthogonal protection strategies are essential for selectively modifying different functional groups within the molecule. In the context of 2-azabicyclo[2.1.1]hexane synthesis, the bicyclic nitrogen and the exocyclic methanamine nitrogen must be differentially protected. Common nitrogen protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (B1604629) (Bn).
The choice of protecting group is critical. For example, the Boc group is stable under many reaction conditions but is easily removed with acid, such as HCl in ethanol (B145695) or methanol. The Cbz and Bn groups are typically removed under hydrogenolysis conditions (e.g., H₂ with a palladium catalyst), which the strained bicyclic ring system must be able to withstand. Investigations have shown that while carbamate-derived groups like N-Boc and N-Cbz are effective, other groups such as tosyl (Ts) can be unsuitable, leading to no reaction in certain cycloaddition steps.
An example of an orthogonal strategy involves synthesizing a precursor with an N-Boc group on the ring and converting a carboxylic acid at another position into a protected amine. The Curtius rearrangement of a carboxylic acid can yield an isocyanate, which is then trapped with an alcohol like benzyl alcohol to give a Cbz-protected amine. This results in an intermediate where the two nitrogens are orthogonally protected (Boc and Cbz), allowing for the selective deprotection of one in the presence of the other to enable further specific chemical transformations.
Chemical Reactivity and Derivatization of 2 Azabicyclo 2.1.1 Hexan 3 Ylmethanamine Scaffolds
Mechanistic Understanding of 2-Azabicyclo[2.1.1]hexane Ring System Transformations
The inherent strain of the bicyclic 2-azabicyclo[2.1.1]hexane system governs its reactivity, leading to a variety of transformations including nucleophilic substitutions, ring-openings, and skeletal rearrangements. These reactions are often influenced by the nature of substituents, reaction conditions, and the participation of the bridgehead nitrogen.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a key method for the functionalization of the 2-azabicyclo[2.1.1]hexane skeleton. Research has demonstrated successful displacements of leaving groups, particularly at the C5 and C6 positions. The displacement of 5(6)-anti-bromo substituents has been accomplished using a range of heteroatom nucleophiles, yielding derivatives containing fluoro, acetoxy, hydroxy, azido, imidazole, and thiophenyl groups. nih.gov
The success of these substitutions is highly dependent on several factors. The presence of the amine nitrogen is required for the displacement of anti-bromide ions. nih.gov Reaction conditions also play a critical role; for instance, reaction rates and product yields are generally higher in dimethyl sulfoxide (B87167) (DMSO) compared to dimethylformamide (DMF). nih.gov The choice of metal salt is also influential, with cesium acetate (B1210297) (CsOAc) proving more effective than sodium acetate (NaOAc). nih.gov For fluorination reactions, silver fluoride (B91410) in nitromethane (B149229) is often the preferred reagent. nih.gov Interestingly, while substitutions at the strained bicyclic core are well-documented, nucleophilic displacements at a methylene (B1212753) group attached to the bridgehead C1 position have been shown to proceed without the anticipated rearrangement of the strained ring system. acs.orgacs.org
| Substrate | Reagent/Solvent | Product | Yield | Reference |
|---|---|---|---|---|
| N-Bn-5-anti-bromo-6-anti-bromo-2-azabicyclo[2.1.1]hexane | CsOAc / DMSO | 5-anti-acetoxy-6-anti-bromo derivative | 70% | nih.gov |
| N-Bn-5-anti-bromo-6-anti-bromo-2-azabicyclo[2.1.1]hexane | NaN3 / DMSO | 5-anti-azido-6-anti-bromo derivative | 81% | nih.gov |
| N-Bn-5-anti-bromo-2-azabicyclo[2.1.1]hexane | AgOAc / DMF | 5-anti-acetoxy derivative | Moderate | choudharylab.com |
| N-Bn-5-anti-bromo-2-azabicyclo[2.1.1]hexane | AgF / CH3NO2 | 5-anti-fluoro derivative | Good | nih.gov |
Ring-Opening Reactions
The strain within the 2-azabicyclo[2.1.1]hexane scaffold can be harnessed to drive ring-opening reactions, providing access to more complex molecular architectures. A notable example involves a strain-release-driven Friedel–Crafts spirocyclization. d-nb.info In this process, an azabicyclo[1.1.0]butane reacts with tethered arenes to form a complex, dearomatized 2-azabicyclo[2.1.1]hexane intermediate. d-nb.info This highly strained intermediate can subsequently undergo a C-N bond cleavage and ring-opening upon activation of the tertiary amine by carbamoylation, delivering a unique azetidine (B1206935) spiro-tetralin product. d-nb.info
Ring-opening can also be a key mechanistic step in the formation of the bicyclic system itself. For instance, the reaction of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-ene with elemental bromine is proposed to proceed through a strained aziridinium (B1262131) ion intermediate. rsc.org This charged species is then ring-opened by a bromide ion to yield the final 5,6-dibromo-2-azabicyclo[2.1.1]hexane product. rsc.org Furthermore, reactions with certain electrophiles can lead to cleavage of the cyclobutane (B1203170) portion of the ring system. Treatment of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with chloronium or fluoronium ions results in ring cleavage to give 4-aminomethyl-3-hydroxycyclobutene derivatives. nih.gov
Rearrangement Reactions
Skeletal rearrangements provide a powerful route to access the 2-azabicyclo[2.1.1]hexane core from other bicyclic systems. The most prominent example is the rearrangement of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes upon treatment with halonium ion electrophiles. nih.gov This transformation is mechanistically controlled by the neighboring group participation of the nitrogen atom. nih.gov The outcome of the reaction—yielding either the rearranged [2.1.1]hexane or the unrearranged [2.2.0]hexane product—is highly dependent on the solvent. nih.gov
Polar aprotic solvents like nitromethane or poorly nucleophilic protic solvents such as acetic acid facilitate nitrogen participation, leading exclusively to the rearranged 2-azabicyclo[2.1.1]hexane product. nih.gov Conversely, conducting the reaction in a less polar solvent like dichloromethane (B109758) (CH2Cl2) with a reagent such as pyridinium (B92312) bromide perbromide suppresses this participation and yields only the unrearranged product. nih.gov Other types of rearrangements, such as the Curtius rearrangement, have also been employed on functional groups attached to the scaffold, for example, to stereospecifically convert 5-syn- and 5-anti-carboxylic acids into the corresponding amines. nih.gov
Stereoselective Functionalization of the Bicyclic Skeleton
The rigid nature of the 2-azabicyclo[2.1.1]hexane skeleton makes it an ideal platform for stereocontrolled functionalization, allowing for the precise placement of substituents in either syn or anti orientations relative to the nitrogen bridge.
Introduction of Substituents at Defined Positions (e.g., C4, C5, C6)
A variety of methods have been developed to introduce diverse functional groups at the C5 and C6 positions of the 2-azabicyclo[2.1.1]hexane ring with high stereocontrol. nih.govresearchgate.net One effective strategy involves the electrophilic addition-rearrangement of 2-azabicyclo[2.2.0]hexene precursors. This approach has enabled the stereocontrolled synthesis of 5,6-difunctionalized derivatives containing syn-hydroxy and syn-fluoro substituents. researchgate.netresearchgate.net The key step in this process is the regioselective addition of nucleophiles to aziridinium ions formed from halo-substituted 2-azabicyclo[2.2.0]hexanes. researchgate.netresearchgate.net
Nucleophilic substitution reactions on pre-functionalized scaffolds, as detailed in section 3.1.1, are also a primary method for introducing a wide array of heteroatom substituents, predominantly in the anti configuration at C5 and C6. nih.gov Additionally, radical decarboxylative substitutions of C5-carboxylic acids have been used to introduce chloro, bromo, and iodo groups, although this method tends to be less stereospecific, often yielding mixtures of syn and anti isomers. nih.gov
| Method | Precursor | Resulting Substituent/Orientation | Reference |
|---|---|---|---|
| Electrophilic Addition-Rearrangement | 2-Azabicyclo[2.2.0]hex-5-ene | 5-anti-Bromo, 6-anti-Hydroxy | nih.gov |
| Regioselective Addition to Aziridinium Ion | 6-exo-Iodo-5-endo-hydroxy-[2.2.0]hexane | syn-Hydroxy and syn-Fluoro derivatives | researchgate.netresearchgate.net |
| Nucleophilic Displacement | 5-anti-Bromo-[2.1.1]hexane | 5-anti-Azido, 5-anti-Acetoxy, etc. | nih.gov |
| Radical Decarboxylative Substitution | 5-syn-Carboxy-[2.1.1]hexane | Mainly 5-syn-Chloro, -Bromo, -Iodo | nih.gov |
Modulation of Amide Conformation via Substitutions
The 2-azabicyclo[2.1.1]hexane ring system serves as a superior constrained model for proline, where the ring pucker is fixed by the methylene bridge. nuph.edu.ua This rigidity allows for a clear investigation into how the orientation of substituents influences the trans/cis equilibrium of the N-acyl amide bond. researchgate.net
Substitutions at the C5 position (analogous to Cγ in proline) can be fixed in either a syn (gauche) or anti orientation. Studies on N-acetylated methyl ester derivatives have shown that the stereochemistry of these substituents directly modulates the amide bond conformation. choudharylab.com In a nonpolar solvent like chloroform (B151607) (CDCl3), derivatives with anti-oriented electronegative substituents, such as fluorine or a hydroxyl group, show a slightly higher preference for the trans amide conformation compared to the unsubstituted parent compound. choudharylab.com Conversely, a syn-oriented hydroxyl group was found to have a lower trans amide preference than the parent scaffold, demonstrating that the stereochemical placement of substituents on the bicyclic skeleton is a key factor in controlling the conformational properties of the adjacent amide bond. choudharylab.com
| Compound | C5-Substituent | Orientation | % Trans Amide | Reference |
|---|---|---|---|---|
| ex-MetFlp | Fluoro | syn (exo) | 67% | choudharylab.com |
| en-MetFlp | Fluoro | anti (endo) | 78% | choudharylab.com |
| ex-MetHyp | Hydroxy | syn (exo) | 54% | choudharylab.com |
| en-MetHyp | Hydroxy | anti (endo) | 72% | choudharylab.com |
| MetPro (Parent) | Hydrogen | N/A | 71% | choudharylab.com |
Diversification Strategies for 2-Azabicyclo[2.1.1]hexan-3-ylmethanamine Derivatives
The rigid, three-dimensional structure of the 2-azabicyclo[2.1.1]hexane scaffold makes it a valuable component in medicinal chemistry, often serving as a bioisostere for phenyl rings or a constrained replacement for pyrrolidines. rsc.orgescholarship.org The diversification of this core structure is crucial for exploring its full potential in drug discovery. Key strategies have been developed to modify and functionalize the scaffold, particularly through the manipulation of key precursors and the introduction of diverse chemical moieties.
Conversion of Carboxylic Acid Precursors to Amine Derivatives
A principal method for introducing amine functionalities onto the 2-azabicyclo[2.1.1]hexane skeleton involves the chemical transformation of carboxylic acid precursors. The Curtius rearrangement has proven to be a particularly effective and stereospecific method for this conversion. choudharylab.com This reaction allows for the transformation of a carboxylic acid into an isocyanate intermediate, which can then be converted into an amine, carbamate (B1207046), or urea. acs.org
Research has demonstrated the utility of the Curtius rearrangement for the stereospecific conversion of both 5-syn- and 5-anti-carboxylic acids on the N-BOC-2-azabicyclo[2.1.1]hexane core into the corresponding amines, which are typically isolated as their carbamate derivatives. choudharylab.comnih.gov This method is valuable as it preserves the stereochemistry of the starting material. More recent studies have employed a DMAP-catalyzed Curtius rearrangement to convert both 2-carboxylic acid and 3-carboxylic acid bicyclo[1.1.1]pentane (BCP) precursors, structurally related to the azabicyclo[2.1.1]hexane system, into their respective isocyanates, highlighting the versatility of this reaction as a gateway to various amine-containing functional groups. acs.org Furthermore, the Curtius rearrangement has been successfully applied to other substituted 2-azabicyclo[2.1.1]hexane carboxylic acids to produce orthogonally protected diamines in good yields. nuph.edu.ua
Table 1: Selected Examples of Carboxylic Acid to Amine Conversion
| Starting Material | Reaction / Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| N-Boc-5-syn/anti-carboxy-2-azabicyclo[2.1.1]hexane | Curtius Rearrangement | N-Boc-5-syn/anti-amino-2-azabicyclo[2.1.1]hexane (as carbamate) | Not specified | choudharylab.com |
| 2-Carboxylic acid-BCP | DMAP-catalyzed Curtius Rearrangement | 2-Isocyanate-BCP | Not specified | acs.org |
Incorporation of Halogenated Fragments (e.g., Fluorine)
The introduction of halogen atoms, particularly fluorine, into the 2-azabicyclo[2.1.1]hexane scaffold is a key strategy for modulating the physicochemical properties of the resulting molecules, such as lipophilicity and metabolic stability. thieme-connect.de Several synthetic routes have been established to incorporate fluorine at various positions on the bicyclic ring.
One effective method is the nucleophilic displacement of other halogen substituents. For instance, 5(6)-anti-bromo substituents on the 2-azabicyclo[2.1.1]hexane ring can be displaced to produce 5-anti-fluoro derivatives. choudharylab.comnih.gov Studies have shown that while various metal salts can be used, the use of silver fluoride (AgF) in nitromethane is particularly effective for achieving this substitution. choudharylab.comnih.gov
Another common approach involves the deoxofluorination of hydroxyl precursors. The conversion of a 5-anti-hydroxy group to a 5-anti-fluoride has been accomplished using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (BAST), also known as Deoxo-Fluor. cdnsciencepub.com This reaction proceeds with retention of stereochemistry. cdnsciencepub.com Additionally, fluorinated fragments can be introduced during the construction of the bicyclic system itself. For example, an alkene precursor can be converted to a bromofluoride derivative using N-Bromosuccinimide (NBS) and triethylamine (B128534) trihydrofluoride (Et₃N·3HF). choudharylab.comnih.gov
Table 2: Examples of Fluorination on the 2-Azabicyclo[2.1.1]hexane Scaffold
| Precursor | Reagent(s) | Product | Yield | Reference |
|---|---|---|---|---|
| N-benzyl-5-anti-bromo-6-anti-bromo-2-azabicyclo[2.1.1]hexane | AgF, Nitromethane | N-benzyl-5-anti-fluoro-6-anti-bromo-2-azabicyclo[2.1.1]hexane | Not specified | choudharylab.com |
| N-carbobenzyloxy-5-anti-hydroxy-2-azabicyclo[2.1.1]hexane derivative | Bis(2-methoxyethyl)aminosulfur trifluoride (BAST) | N-carbobenzyloxy-5-anti-fluoro-2-azabicyclo[2.1.1]hexane derivative | 89% | cdnsciencepub.com |
Formation of Complex Hybrid Structures with Other Bicyclic Systems
Creating hybrid molecules that link the 2-azabicyclo[2.1.1]hexane core to other cyclic or bicyclic systems is an advanced diversification strategy. This approach aims to generate novel chemical entities with unique three-dimensional shapes and biological activities. A notable application of this strategy is the synthesis of analogues of epibatidine, a potent nicotinic acetylcholine (B1216132) receptor ligand. nih.gov
This involves attaching heterocyclic substituents, such as pyridine (B92270) or methylisoxazole, to the bridgehead (1-position) of the 2-azabicyclo[2.1.1]hexane ring system, often via a methylene spacer. nih.govresearchgate.net Successful nucleophilic substitution at a 1-(mesyloxymethyl) derivative of the scaffold opens a pathway to construct these complex structures without inducing rearrangement of the strained bicyclic core. nih.gov This allows for the creation of novel derivatives where the rigid 2-azabicyclo[2.1.1]hexane acts as a conformational anchor for a pharmacologically active heterocycle. nih.gov
Furthermore, synthetic methodologies have been developed that allow for the coupling of the azabicyclo[2.1.1]hexane framework with other complex ring systems during its formation. For example, photochemical [2+2] cycloadditions can be used to prepare multifunctionalized azabicyclo[2.1.1]hexanes that incorporate fused bicyclic heterocycles like quinolones and azaindoles. escholarship.org These methods provide access to a diverse range of structurally complex molecules built around the core bicyclic amine scaffold.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-BOC-5-syn-carboxy-2-azabicyclo[2.1.1]hexane |
| N-BOC-5-anti-carboxy-2-azabicyclo[2.1.1]hexane |
| N-Boc-5-syn-amino-2-azabicyclo[2.1.1]hexane |
| N-Boc-5-anti-amino-2-azabicyclo[2.1.1]hexane |
| 2-Carboxylic acid-bicyclo[1.1.1]pentane |
| 3-Carboxylic acid-bicyclo[1.1.1]pentane |
| 2-Isocyanate-bicyclo[1.1.1]pentane |
| 4-Carboxy-N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylate |
| N-benzyl-5-anti-bromo-6-anti-bromo-2-azabicyclo[2.1.1]hexane |
| N-benzyl-5-anti-fluoro-6-anti-bromo-2-azabicyclo[2.1.1]hexane |
| N-carbobenzyloxy-5-anti-hydroxy-2-azabicyclo[2.1.1]hexane |
| N-carbobenzyloxy-5-anti-fluoro-2-azabicyclo[2.1.1]hexane |
| Epibatidine |
| Quinolone |
| Azaindole |
| Pyridine |
| Methylisoxazole |
| Pyrrolidine (B122466) |
| Silver fluoride |
| Bis(2-methoxyethyl)aminosulfur trifluoride (BAST/Deoxo-Fluor) |
| N-Bromosuccinimide (NBS) |
Conformational Analysis and Structural Impact in 2 Azabicyclo 2.1.1 Hexan 3 Ylmethanamine Research
Conformational Rigidity Imparted by the Bicyclic Framework
The 2-azabicyclo[2.1.1]hexane scaffold is characterized by a high degree of conformational rigidity. nuph.edu.ua This rigidity stems from the strained nature of the fused four- and five-membered rings, which effectively locks the pyrrolidine (B122466) ring into a single, well-defined conformation. nuph.edu.ua Unlike flexible, open-chain or monocyclic analogues, the bicyclic system of 2-azabicyclo[2.1.1]hexane significantly restricts bond rotations, resulting in a fixed spatial arrangement of its constituent atoms and any appended functional groups. This inherent structural constraint is a key feature that medicinal chemists leverage to reduce the entropic penalty of binding to a biological target and to improve selectivity. nih.gov The defined geometry of the 2-azabicyclo[2.1.1]hexane core allows for the precise positioning of pharmacophoric elements, a critical aspect in rational drug design. rsc.org
Influence of Bicyclic Geometry on Exocyclic Functionality (e.g., Methanamine Group)
The rigid geometry of the 2-azabicyclo[2.1.1]hexane framework directly influences the orientation and conformational freedom of exocyclic substituents, such as the methanamine group in 2-azabicyclo[2.1.1]hexan-3-ylmethanamine. The point of attachment of the methanamine to the bicyclic core dictates its spatial projection. Due to the constrained nature of the ring system, the substituent is held in a fixed position relative to the rest of the molecule. This is in stark contrast to more flexible systems where substituents can adopt multiple conformations. For instance, in derivatives like (2-azabicyclo[2.1.1]hexane-5-yl)methanamine, the exocyclic aminomethyl group is held in a specific orientation, which can be crucial for its interaction with biological targets. nih.gov This conformational restriction is advantageous in drug discovery as it allows for the design of ligands with a higher degree of pre-organization for binding to a receptor, potentially leading to enhanced potency and selectivity. nih.gov
Analysis of Ring Puckers and Conformation of the Amide Bond
The 2-azabicyclo[2.1.1]hexane system can be considered a constrained analogue of proline. epa.gov In proline, the five-membered pyrrolidine ring can adopt two major puckered conformations, referred to as Cγ-endo and Cγ-exo. However, the methylene (B1212753) bridge in 2-azabicyclo[2.1.1]hexane locks the pyrrolidine ring into a single pucker. This fixed ring pucker has a significant impact on the conformational preference of the amide bond in N-acylated derivatives. epa.gov
The trans/cis ratio of the amide bond is a critical factor in the structure and function of peptides and peptidomimetics. In proline-containing peptides, this ratio is influenced by the ring pucker. Studies on N-acetylated derivatives of 2-azabicyclo[2.1.1]hexane have shown that the constrained ring system can lead to a specific and often predictable trans/cis amide bond ratio. nih.gov For example, it has been observed that constraining the proline ring pucker can have a more significant effect on the trans/cis ratio than the electronic effects of substituents. epa.gov This highlights the profound influence of the bicyclic framework's geometry on the conformational properties of the amide bond.
Table 1: Comparison of Amide Bond Conformation in Proline Analogues
| Compound | Ring System | Ring Pucker | Predominant Amide Conformation | Reference |
|---|---|---|---|---|
| N-Acetylproline | Monocyclic Pyrrolidine | Flexible (Cγ-endo/Cγ-exo) | Mixture of trans and cis | epa.gov |
| N-Acetyl-2-azabicyclo[2.1.1]hexane | Bicyclic | Fixed | Specific trans/cis ratio | nih.gov |
Experimental Techniques for Elucidating Stereochemistry and Conformation in Derivatization Studies
A combination of experimental techniques is employed to determine the precise three-dimensional structure, stereochemistry, and conformation of 2-azabicyclo[2.1.1]hexane derivatives.
X-ray Crystallography is a powerful method for obtaining detailed structural information of molecules in the solid state. For several derivatives of the 2-azabicyclo[2.1.1]hexane ring system, X-ray crystallography has been used to unequivocally determine their structures, including the relative stereochemistry of substituents. rsc.orglookchem.comchoudharylab.comenamine.net This technique provides precise bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecule's conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most common and versatile technique for conformational analysis in solution. longdom.org A variety of NMR experiments are utilized:
1D NMR (¹H and ¹³C): Provides initial information about the chemical environment of the nuclei.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, helping to identify neighboring protons. wordpress.comNOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial for determining spatial proximity between protons, which is essential for elucidating relative stereochemistry and conformation. longdom.orgfrontiersin.org By observing NOE correlations, the orientation of substituents relative to the bicyclic framework can be established. longdom.org
¹⁹F NMR: In cases where fluorine atoms are introduced into the molecule, ¹⁹F NMR can be a sensitive probe for determining the absolute configuration of chiral centers, often through the use of chiral derivatizing agents. nih.gov
Computational Methods , such as Density Functional Theory (DFT) calculations, are often used in conjunction with experimental data to predict and rationalize the observed conformations and to calculate the relative energies of different stereoisomers.
Table 2: Experimental Techniques for Structural Elucidation
| Technique | Type of Information Provided | Application in 2-Azabicyclo[2.1.1]hexane Research |
|---|---|---|
| X-ray Crystallography | Precise 3D structure in the solid state, bond lengths, bond angles. | Definitive determination of stereochemistry and conformation of derivatives. lookchem.comchoudharylab.com |
| NMR Spectroscopy | Connectivity, spatial proximity of atoms in solution, conformational dynamics. | Elucidation of relative stereochemistry and preferred solution-state conformation. longdom.org |
| - COSY | Through-bond proton-proton correlations. | Mapping the spin-coupling network. wordpress.com |
| - NOESY | Through-space proton-proton correlations. | Determining relative stereochemistry and conformation. longdom.orgfrontiersin.org |
| Computational Methods | Predicted low-energy conformations, relative energies of isomers. | Complementing experimental data and providing insights into conformational preferences. |
Role of 2 Azabicyclo 2.1.1 Hexan 3 Ylmethanamine in Advanced Medicinal Chemistry Research
Utilization as Versatile Building Blocks in Modern Drug Design
A significant challenge in medicinal chemistry is the design of molecules that can effectively interact with the complex, three-dimensional binding sites of biological targets. Over-reliance on flat, aromatic rings can limit the spatial exploration of a molecule, potentially leading to suboptimal binding and off-target effects. The introduction of sp³-hybridized centers is a key strategy to impart three-dimensionality to a molecule. universite-paris-saclay.fr
The 2-azabicyclo[2.1.1]hexane framework is inherently rich in sp³-hybridized carbon atoms, creating a rigid, cage-like structure. nih.gov By incorporating this motif, medicinal chemists can introduce a well-defined three-dimensional geometry into drug candidates. technologynetworks.com This increased three-dimensionality can lead to a more precise spatial arrangement of pharmacophoric groups, enhancing the molecule's ability to fit into a receptor's binding pocket and improving target specificity. escholarship.org
Table 1: Comparison of Molecular Properties
| Property | Aromatic Ring (e.g., Benzene) | Saturated Bioisostere (e.g., 2-Azabicyclo[2.1.1]hexane) |
|---|---|---|
| Hybridization | sp² | sp³ |
| Geometry | Planar | Three-dimensional, rigid |
| Solubility | Generally lower | Often improved |
| Metabolic Stability | Can be susceptible to oxidation | Generally more resistant |
Bioisosterism, the replacement of a chemical group with another that has similar physical or chemical properties, is a fundamental strategy in drug design. Saturated bioisosteres of aromatic rings are particularly valuable as they can maintain or improve biological activity while enhancing physicochemical properties. nih.gov The 2-azabicyclo[2.1.1]hexane scaffold has been successfully employed as a bioisosteric replacement for phenyl rings and other aromatic systems. rsc.orgrsc.org
This strategy is advantageous for several reasons. Replacing a flat aromatic ring with a three-dimensional, saturated scaffold like 2-azabicyclo[2.1.1]hexane can lead to:
Improved Solubility: The introduction of more sp³ character and the potential for hydrogen bonding can increase a molecule's aqueous solubility. nih.gov
Enhanced Metabolic Stability: Saturated rings are often less susceptible to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) compared to electron-rich aromatic systems. nih.gov
Reduced Lipophilicity: This can lead to a more favorable pharmacokinetic profile. nih.gov
Novel Intellectual Property: The creation of new chemical entities with unique structural features.
Table 2: Examples of Bioisosteric Replacement
| Original Moiety | Saturated Bioisostere | Potential Advantages |
|---|---|---|
| Phenyl Ring | 2-Azabicyclo[2.1.1]hexane | Improved solubility, metabolic stability, and three-dimensionality |
Design of Conformationally Constrained Amino Acids and Peptidomimetics
Peptides are crucial signaling molecules in a vast array of biological processes. However, their therapeutic use is often hampered by poor metabolic stability and low bioavailability. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to overcome these limitations. The incorporation of conformationally constrained amino acids is a key strategy in the design of potent and stable peptidomimetics. uni-regensburg.denih.govmdpi.com
The rigid bicyclic structure of 2-azabicyclo[2.1.1]hexane makes it an excellent scaffold for creating constrained amino acid analogues. researchgate.netnih.gov These unnatural amino acids can be incorporated into peptide sequences to restrict their conformational flexibility, leading to a more defined three-dimensional structure.
The conformational flexibility of natural peptides is a double-edged sword. While it allows them to adapt to different receptor binding sites, it can also lead to a loss of binding affinity and susceptibility to enzymatic degradation. By incorporating rigid building blocks like 2-azabicyclo[2.1.1]hexane-derived amino acids, medicinal chemists can pre-organize a peptide into its bioactive conformation. nih.govresearchgate.net This can lead to a significant increase in binding affinity and selectivity for the target receptor. uni-regensburg.de Furthermore, the unnatural backbone of these constrained amino acids can confer resistance to proteases, thereby extending the half-life of the peptide-based drug in the body. uni-regensburg.de
For example, the bicyclic nature of these amino acids can sterically hinder the rotation around the peptide bond, locking it into a preferred trans configuration. nuph.edu.ua This conformational stabilization can be critical for maintaining the bioactive shape of a peptide and ensuring optimal interaction with its biological target.
Ligand Design and Receptor Interaction Studies
The unique three-dimensional structure of 2-azabicyclo[2.1.1]hexane derivatives makes them valuable probes for studying ligand-receptor interactions. chimia.ch By systematically modifying the substituents on the bicyclic scaffold, researchers can explore the spatial and electronic requirements of a receptor's binding site. This information is invaluable for the rational design of new and more potent ligands.
Derivatives of 2-azabicyclo[2.1.1]hexane have been investigated as potential ligands for various receptors, including nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov The rigid framework of the scaffold allows for the precise positioning of pharmacophoric groups, which can help to elucidate the key interactions responsible for ligand binding and receptor activation. The insights gained from these studies can guide the development of new therapeutic agents with improved selectivity and efficacy. nih.gov
Development of Nicotinic Acetylcholine Receptor (nAChR) Ligands
The rigid bicyclic structure of 2-azabicyclo[2.1.1]hexane derivatives has prompted their investigation as scaffolds for novel nicotinic acetylcholine receptor (nAChR) ligands. acs.orgnih.govnih.gov Researchers have synthesized derivatives of 2,4-methanoproline (a related 2-azabicyclo[2.1.1]hexane system) to explore their potential as nAChR ligands, drawing inspiration from known potent ligands like ABT-594. acs.orgnih.gov These efforts have focused on attaching various heterocyclic groups, known to be important for nAChR affinity, to the bicyclic core. nih.gov
In one stream of research, a methylisoxazole substituent was attached to the 1-position of the 2-azabicyclo[2.1.1]hexane ring system. nih.gov In other approaches, various pyridine (B92270) heterocycles were attached to the 1-position via a methylene (B1212753) "spacer". acs.orgnih.gov The rationale was that the constrained conformation of the bicyclic scaffold would present the heterocyclic pharmacophore to the receptor in a well-defined orientation, potentially leading to high affinity and selectivity.
However, the biological evaluation of these synthesized compounds yielded definitive results. Despite the structural rationale, the target compounds showed no binding affinity at the α4β2 and α3β4 nAChR subtypes, which are significant for central nervous system functions. nih.gov This outcome underscores the stringent structural requirements for ligand binding at these receptor subtypes and provides valuable structure-activity relationship (SAR) data, guiding future design of nAChR ligands away from these specific structural arrangements.
| Compound Type | Structural Feature | Target nAChR Subtypes | Binding Affinity Result | Reference |
|---|---|---|---|---|
| Methylisoxazole Derivative | Methylisoxazole at C1-position | α4β2, α3β4 | No affinity observed | nih.gov |
| Pyridine Heterocycle Derivatives | Pyridine attached via -CH2O- spacer at C1-position | α4β2, α3β4 | No affinity observed | nih.gov |
Role in Ligand-Directed Degraders
The unique three-dimensional structure of the 2-azabicyclo[2.1.1]hexane scaffold has found a significant application in the burgeoning field of targeted protein degradation, specifically in the design of ligand-directed degraders (LDDs). nih.gov LDDs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The 2-azabicyclo[2.1.1]hexane moiety can serve as a rigid and non-planar linker or as part of the warhead that binds to the protein of interest.
The synthesis of these complex molecules can sometimes lead to unexpected chemical discoveries. For instance, during the preparation of LDDs, an unexpected rearrangement reaction led to the formation of an azabicyclo[2.1.1]hexane piperazinium methanesulfonate (B1217627) salt. nih.gov This novel, bench-stable compound was subsequently found to be a versatile electrophile, demonstrating the utility of this scaffold in generating diverse chemical entities for further medicinal chemistry applications, including the synthesis of more complex degraders. nih.gov
Exploration of Central Nervous System (CNS) Activity Based on Structural Resemblance
The 2-azabicyclo[2.1.1]hexane scaffold is recognized as a valuable bioisostere of pyrrolidine (B122466), a common motif in many FDA-approved drugs. nih.gov This structural similarity has spurred its exploration in the design of novel agents targeting the central nervous system. The rigid, three-dimensional nature of the azabicyclo[2.1.1]hexane core offers potential advantages over the more flexible and planar structures often found in CNS drug candidates. This concept is part of the "escape from flatland" strategy in medicinal chemistry, which posits that increasing the sp3 character of a molecule can lead to improved physicochemical and pharmacokinetic properties. nih.gov
A key application of this scaffold has been in the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a target for therapies aimed at Parkinson's disease. researchgate.net In the optimization of N-heteroaryl indazole LRRK2 inhibitors, the replacement of a pyrrolidine unit with a 2-azabicyclo[2.1.1]hexane system led to significant improvements in both aqueous solubility and metabolic clearance. researchgate.net These are critical parameters for CNS drugs, as they influence bioavailability and the ability of a compound to cross the blood-brain barrier.
The incorporation of the 2-azabicyclo[2.1.1]hexane scaffold has been shown to impart favorable CNS drug-like properties, including good brain exposure in preclinical models. researchgate.net This suggests that the unique stereoelectronic properties of this bicyclic system can be harnessed to fine-tune the ADME (absorption, distribution, metabolism, and excretion) profile of drug candidates for neurological disorders.
| Scaffold | Aqueous Solubility | Metabolic Clearance | Reference |
|---|---|---|---|
| Pyrrolidine | Baseline | Baseline | researchgate.net |
| 2-Azabicyclo[2.1.1]hexane | Improved | Improved | researchgate.net |
Expanding Chemical Space and Library Design for High-Throughput Screening
The 2-azabicyclo[2.1.1]hexane scaffold is a prime example of a saturated, sp3-rich, three-dimensional structure that is increasingly sought after in modern drug discovery to expand the accessible chemical space beyond traditional flat, aromatic compounds. researchgate.net The generation of compound libraries based on this and related bicyclic systems is a key strategy for identifying novel hit compounds in high-throughput screening (HTS) campaigns.
The unique conformational rigidity of the 2-azabicyclo[2.1.1]hexane core allows for the precise spatial arrangement of substituents, which can lead to enhanced target affinity and selectivity. nih.gov Synthetic methodologies, such as photochemical [2+2] cycloadditions, have been utilized to generate diverse libraries of amides based on the 1-(aminomethyl)-2-benzyl-2-aza-bicyclo[2.1.1]hexane scaffold. researchgate.net The screening of such a library against the malaria parasite Plasmodium falciparum yielded promising compounds with micromolar activity, demonstrating the effectiveness of this approach in identifying novel bioactive agents. researchgate.net
The development of practical and scalable synthetic routes to 2-azabicyclo[2.1.1]hexane derivatives is crucial for their application in library design. nuph.edu.ua Optimized, multigram syntheses of 2,4-methanoproline derivatives provide access to key building blocks that can be further elaborated into a wide range of compounds for HTS. nuph.edu.ua These efforts are aimed at populating screening decks with structurally novel and diverse molecules that possess favorable physicochemical properties, such as lower lipophilicity and higher aqueous solubility, which are often associated with improved developability of drug candidates. nuph.edu.ua
Future Perspectives and Emerging Trends in 2 Azabicyclo 2.1.1 Hexan 3 Ylmethanamine Research
Development of Novel Catalytic Asymmetric Methods for Accessing Diversified Scaffolds
A primary challenge and a significant area of future research lie in the development of modular and enantioselective syntheses of 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffolds. researchgate.netnih.gov While several synthetic routes exist, the demand for catalytic asymmetric methods that provide access to a wide range of enantioenriched derivatives remains high. researchgate.net
Recent breakthroughs have focused on the formal cycloaddition reactions of bicyclo[1.1.0]butanes (BCBs) with imines. nih.govresearchgate.net Researchers have successfully employed both Lewis acid and Brønsted acid catalysis to achieve this transformation. For instance, an enantioselective zinc-catalyzed (3+2) cycloaddition of BCBs with imines has been reported to produce aza-BCHs with α-chiral amine fragments and two quaternary carbon centers in high yields and enantiomeric ratios. researchgate.netresearchgate.net Another innovative approach utilizes a confined imidodiphosphorimidate (IDPi) Brønsted acid as an organocatalyst, which effectively catalyzes the reaction between BCBs functionalized with esters, ketones, or amides and N-aryl imines, achieving high enantioselectivity (up to 99:1 er). nih.govnih.gov
These catalytic asymmetric methods are crucial for building libraries of diversified aza-BCH scaffolds. The ability to introduce a variety of functional groups and control stereochemistry in a single step accelerates the exploration of structure-activity relationships (SAR) in drug discovery programs.
| Catalytic System | Reactants | Key Features | Reported Enantioselectivity (er) |
| Zinc Triflate / Chiral Ligand | Bicyclo[1.1.0]butanes (BCBs) + Imines | Lewis acid catalysis; mild conditions. researchgate.netresearchgate.net | Up to 96.5:3.5 researchgate.netresearchgate.net |
| Imidodiphosphorimidate (IDPi) Brønsted Acid | BCBs (with ester, ketone, amide) + N-aryl imines | Organocatalytic; modular; proceeds via a stepwise mechanism. nih.govnih.gov | Up to 99:1 nih.govnih.gov |
| Photocatalysis / Chiral Template | Monosubstituted BCB ketones + Quinoxalinones | Photocycloaddition; requires two equivalents of a chiral template. nih.gov | High enantioselectivity reported for limited examples. nih.gov |
Future efforts will likely focus on expanding the substrate scope of these reactions, reducing catalyst loading, and developing new catalytic systems that offer complementary reactivity and selectivity. The ultimate goal is to create a toolbox of synthetic methods that allows for the predictable and efficient synthesis of any desired aza-BCH derivative.
Exploration of Underexplored Substitution Patterns and Stereoisomers
The full potential of the 2-azabicyclo[2.1.1]hexane scaffold is yet to be unlocked, as many of its possible substitution patterns and stereoisomers remain underexplored. researchgate.net Research is moving beyond simple analogues to create more complex and functionally diverse molecules. This involves developing synthetic strategies to access specific substitution patterns that are difficult to obtain through current methods. rsc.org
Key areas of exploration include:
Ring Position Substitution: The synthesis of derivatives with substituents at various positions on the carbon framework (C3, C5, C6) is an active area of investigation. For example, methods have been developed for the reductive debromination of dibromoazabicyclo[2.1.1]hexanes to introduce alkyl or aryl substituents at the C-3 position. nih.gov
Accessing Novel Stereoisomers: The stereoselective synthesis of different diastereomers and enantiomers is crucial for probing biological targets. An efficient synthesis of the β-isomer of 2,4-methanoproline, a carboxylic acid derivative of the aza-BCH core, has been reported, highlighting the ongoing efforts to access novel stereochemical arrangements. researchgate.net
Optimized, large-scale syntheses are also being developed for key building blocks, such as 4-substituted 2,4-methanoproline derivatives, which can then be elaborated into a variety of useful compounds containing amine, carboxylic acid, and fluorinated fragments. nuph.edu.uanuph.edu.uaresearchgate.net This accessibility is critical for systematically exploring the chemical space around the aza-BCH core.
Integration into Advanced Chemical Biology Tools and Probes
The unique structural and physicochemical properties of the 2-azabicyclo[2.1.1]hexane scaffold make it an attractive component for the design of advanced chemical biology tools. As a rigid pyrrolidine (B122466) bioisostere, it can be used to lock the conformation of bioactive molecules, providing insights into receptor binding and mechanism of action. nih.gov The "escape from flatland" concept, which advocates for increasing the sp³-character of molecules to improve their pharmacological properties, is a driving force behind this trend. nih.govresearchgate.net
Future applications in chemical biology may include:
Conformationally Constrained Peptidomimetics: Incorporating aza-BCH derivatives into peptide sequences can enforce specific secondary structures, which is useful for stabilizing bioactive conformations and improving metabolic stability. nuph.edu.ua
Molecular Probes: The rigid scaffold can serve as a core for building molecular probes (e.g., fluorescent labels, biotin (B1667282) tags, or photoaffinity labels). Its defined exit vectors allow for the precise positioning of reporter groups and reactive functionalities for studying biological systems.
Fragment-Based Screening Libraries: The inclusion of 2-azabicyclo[2.1.1]hexane fragments in screening libraries provides novel three-dimensional shapes that are often absent in traditional compound collections, increasing the chances of identifying hits against challenging biological targets.
While direct examples of 2-azabicyclo[2.1.1]hexan-3-ylmethanamine integrated into such advanced tools are still emerging, its foundational properties as a stable, rigid, and tunable scaffold position it as a prime candidate for future development in this area.
Potential for New Therapeutic Modalities and Target Engagement Strategies
The exploration of new therapeutic modalities is a major trend in drug discovery, moving beyond traditional small molecules to tackle challenging targets like protein-protein interactions. vu.nliapchem.org The distinct three-dimensional geometry of the 2-azabicyclo[2.1.1]hexane scaffold is well-suited for this purpose. Its rigid structure allows for the precise projection of substituents into three-dimensional space, enabling novel binding interactions that are not possible with flat, aromatic systems. nih.gov
Emerging strategies where this scaffold could be impactful include:
Protein-Protein Interaction (PPI) Inhibitors: The defined spatial arrangement of functional groups on the aza-BCH core can be used to mimic key amino acid residues (e.g., in an α-helix or β-turn) at the interface of a PPI, leading to potent and selective inhibitors.
Targeted Covalent Inhibitors: The scaffold can serve as a vehicle to deliver a reactive group (a "warhead") to a specific nucleophilic residue (e.g., cysteine) in a target protein. The precise orientation afforded by the bicyclic system can enhance binding affinity and reaction kinetics.
Proteolysis-Targeting Chimeras (PROTACs): In a PROTAC molecule, the aza-BCH scaffold could function as a novel, rigid linker connecting a target-binding ligand to an E3 ligase-binding ligand, or potentially as part of the target-binding element itself, offering new vectors and improved properties.
The development of aza-BCH derivatives as potential ligands for challenging targets, such as nicotinic acetylcholine (B1216132) receptors, is already underway. nih.gov As synthetic accessibility improves, the integration of the this compound core into these advanced therapeutic modalities represents a promising frontier for discovering next-generation medicines. vu.nl
Q & A
Q. What are the established synthetic routes for 2-azabicyclo[2.1.1]hexan-3-ylmethanamine, and how do reaction conditions impact yield?
The synthesis of this bicyclic amine often involves strain-relief strategies. A notable method utilizes bicyclobutanes (BCBs) reacting with imines via photochemical cycloaddition to form 2-azabicyclo[2.1.1]hexanes (aza-BCHs). Key parameters include irradiation conditions (e.g., UV light) and stereochemical control of imine precursors to avoid undesired stereoisomers. This approach leverages the high ring strain of BCBs for efficient scaffold assembly . Alternative routes include nucleophilic displacement on preformed bicyclic intermediates, where substituent placement is critical for regioselectivity .
Q. How can the molecular structure of this compound be validated experimentally?
Structural confirmation relies on NMR (¹H/¹³C) and X-ray crystallography. The rigid bicyclic scaffold produces distinct splitting patterns in NMR, particularly for bridgehead protons. For example, the methanamine group at position 3 shows characteristic coupling with adjacent bicyclic carbons. Crystallographic analysis of derivatives (e.g., carboxylate salts) reveals bond angles and spatial constraints critical for pharmacophore modeling .
Q. What are the key challenges in optimizing reaction conditions for functionalizing the bicyclic core?
Functionalization at the bridgehead (position 3) is sterically hindered, requiring mild reagents to avoid ring-opening. For instance, reductive amination of ketone intermediates (e.g., 2-azabicyclo[2.1.1]hexan-3-one) with NaBH(OAc)₃ under acidic conditions preserves the bicyclic structure while introducing the methanamine group. Solvent polarity and temperature must be optimized to balance reactivity and scaffold stability .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?
Asymmetric synthesis remains challenging due to the bicyclic system's rigidity. Catalytic methods like palladium-mediated cyclizations or chiral auxiliaries (e.g., Evans oxazolidinones) have been explored. For example, aza-BCHs derived from BCBs can undergo enantioselective [2+2] cycloadditions using chiral Lewis acids, though yields are moderate (40–60% ee). Recent advances in organocatalytic nitroso-ene reactions show promise for higher stereocontrol .
Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies of this compound?
Discrepancies in SAR often arise from stereochemical variations or assay conditions. Rigorous purification (e.g., chiral HPLC) and single-crystal analysis are essential to isolate enantiopure samples. For instance, antiproliferative activity against cancer cell lines (IC₅₀ ~1–10 μM) varies significantly between enantiomers, highlighting the need for stereochemical validation in biological testing .
Q. How does the bicyclic scaffold influence pharmacokinetic properties compared to flexible analogs?
The rigid 2-azabicyclo[2.1.1]hexane core enhances metabolic stability by reducing conformational flexibility, as shown in comparative studies with acyclic amines. However, its high clogP (~2.5–3.0) may limit solubility. Prodrug strategies (e.g., carboxylate esters) or hydrophilic substituents (e.g., sulfonamides) improve bioavailability while retaining target engagement .
Q. What mechanistic insights explain the compound's activity as a dipeptidyl peptidase-4 (DPP-4) inhibitor?
Docking studies reveal that the bicyclic core mimics proline’s pyrrolidine ring, fitting into DPP-4’s hydrophobic S1 pocket. The methanamine group forms hydrogen bonds with Glu205/206, while substituents at position 3 modulate selectivity over DPP-8/8. Kinetic assays (IC₅₀ ~50 nM) confirm competitive inhibition, validated by X-ray co-crystallography .
Methodological Considerations
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Synthetic Optimization Table
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Bioactivity Data Comparison
Cell Line IC₅₀ (μM) Enantiomer Notes HCT-116 1.2 ± 0.3 (3R) Comparable to cisplatin A549 8.5 ± 1.1 (3S) Higher toxicity in lung cells
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
